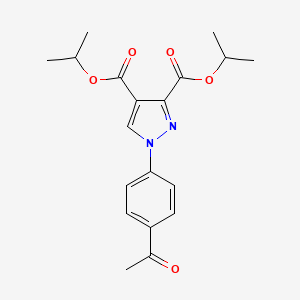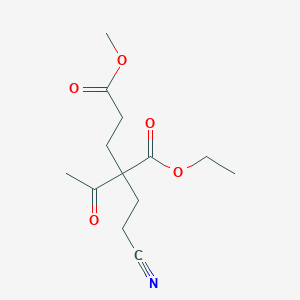
1-O-ethyl 5-O-methyl 2-acetyl-2-(2-cyanoethyl)pentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-ethyl 5-O-methyl 2-acetyl-2-(2-cyanoethyl)pentanedioate is a chemical compound with the molecular formula C13H19NO5 and a molecular weight of 269.3 g/mol . This compound is known for its unique structure, which includes an ethyl ester, a methyl ester, an acetyl group, and a cyanoethyl group attached to a pentanedioate backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-ethyl 5-O-methyl 2-acetyl-2-(2-cyanoethyl)pentanedioate typically involves multiple steps. One common method includes the esterification of pentanedioic acid derivatives with ethanol and methanol in the presence of acid catalysts . The acetylation step involves the reaction of the intermediate with acetic anhydride, while the cyanoethyl group is introduced through a nucleophilic substitution reaction using acrylonitrile .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-O-ethyl 5-O-methyl 2-acetyl-2-(2-cyanoethyl)pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Acrylonitrile in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-O-ethyl 5-O-methyl 2-acetyl-2-(2-cyanoethyl)pentanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-O-ethyl 5-O-methyl 2-acetyl-2-(2-cyanoethyl)pentanedioate involves its interaction with specific molecular targets. The cyanoethyl group can act as a nucleophile, participating in various biochemical reactions. The acetyl group may also play a role in acetylation reactions, modifying proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl 5-methyl 2-acetyl-2-(2-cyanoethyl)glutarate
- Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate
- Dimethyl 1-(2-cyanoethyl)-5-methyl-1H-pyrazole-3,4-dicarboxylate
Uniqueness
Its structure allows for diverse chemical modifications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
1810-80-6 |
|---|---|
Molecular Formula |
C13H19NO5 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
1-O-ethyl 5-O-methyl 2-acetyl-2-(2-cyanoethyl)pentanedioate |
InChI |
InChI=1S/C13H19NO5/c1-4-19-12(17)13(10(2)15,7-5-9-14)8-6-11(16)18-3/h4-8H2,1-3H3 |
InChI Key |
HCESWJHJWYSATN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC#N)(CCC(=O)OC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



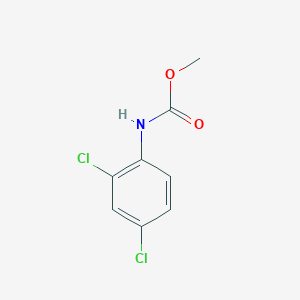
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-bromoaniline](/img/structure/B11963354.png)

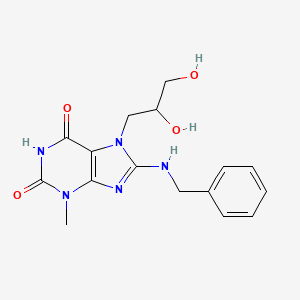
![(5Z)-3-heptyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963377.png)
![(2E)-5-(3-nitrobenzyl)-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11963383.png)
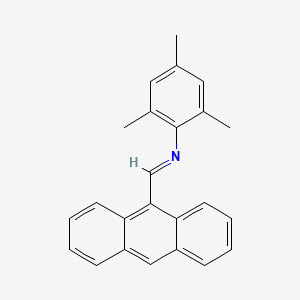
![(5E)-2-(4-chlorophenyl)-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11963392.png)
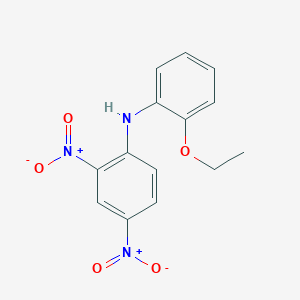
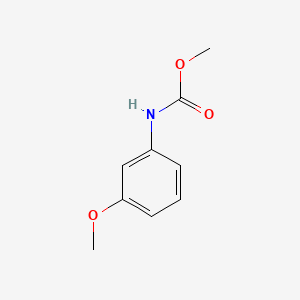
![5-(2-bromophenyl)-4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11963415.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11963418.png)
